molecular formula C22H18N4O4 B372963 7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone CAS No. 201536-05-2

7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B372963
CAS No.: 201536-05-2
M. Wt: 402.4g/mol
InChI Key: ZGOMYWGKPKIJLV-UHFFFAOYSA-N
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Description

5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce various alcohols or amines.

Scientific Research Applications

5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone apart is its unique combination of fused rings, which provides distinct chemical properties and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biological Activity

7,14-Diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

C24H24N4O4\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_4

This unique configuration contributes to its biological activity and interaction with various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of tetrazatetracyclo compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been identified as a modulator of certain enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells leading to cell death.
  • Apoptosis Induction : Activation of caspases has been observed upon treatment with this compound.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects : A study published in Cancer Research demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through ROS generation and caspase activation .
  • Antimicrobial Activity Study : Research published in the Journal of Antimicrobial Chemotherapy showcased its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Enzyme Modulation Study : Another study highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Table 1: Biological Activities and IC50 Values

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)15
AntimicrobialStaphylococcus aureus64
Enzyme InhibitionDihydrofolate Reductase50

Table 2: Summary of Mechanisms

MechanismDescription
Cell Cycle ArrestInduces G2/M phase arrest
ROS GenerationIncreases oxidative stress
Apoptosis InductionActivates caspases leading to programmed cell death

Properties

IUPAC Name

7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOMYWGKPKIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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